molecular formula C20H20N2O4 B10855072 Akr1C3-IN-9

Akr1C3-IN-9

Cat. No.: B10855072
M. Wt: 352.4 g/mol
InChI Key: JUPXIAWRJFYWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AKR1C3-IN-9 is a novel inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is an enzyme involved in the metabolism of steroids, including androgens, estrogens, and prostaglandins. It plays a significant role in the progression of various cancers, including prostate, breast, and endometrial cancers. Inhibitors of AKR1C3, such as this compound, are being developed to target this enzyme and potentially treat these cancers by blocking its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AKR1C3-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing AKR1C3 inhibitors involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

AKR1C3-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

AKR1C3-IN-9 has several scientific research applications, including:

Mechanism of Action

AKR1C3-IN-9 exerts its effects by binding to the active site of the AKR1C3 enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of weak androgens and estrogens into their more potent forms, disrupting the signaling pathways that promote cancer cell proliferation and survival. The molecular targets of this compound include the androgen receptor and estrogen receptor pathways, which are critical for the growth and progression of hormone-dependent cancers .

Comparison with Similar Compounds

AKR1C3-IN-9 is compared with other AKR1C3 inhibitors, such as:

Uniqueness

This compound is unique due to its high specificity and potency in inhibiting AKR1C3 compared to other inhibitors. Its structure has been optimized to enhance binding affinity and selectivity, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C20H20N2O4/c1-13-16(14(2)26-22-13)12-25-18-10-6-4-8-15(18)20(23)21-17-9-5-7-11-19(17)24-3/h4-11H,12H2,1-3H3,(H,21,23)

InChI Key

JUPXIAWRJFYWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.